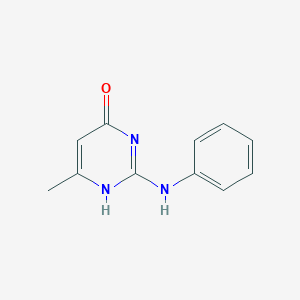
2-anilino-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential bioactivity and is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-anilino-6-methyl-1H-pyrimidin-4-one can be synthesized through several methods. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-anilino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution reactions with halogenated pyrimidines or substituted heterocycles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and halogenated pyrimidines.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired product and reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different aniline derivatives can yield a variety of 2-anilinopyrimidine derivatives with potential bioactivity .
Aplicaciones Científicas De Investigación
2-anilino-6-methyl-1H-pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Pharmacology: It is studied for its potential bioactivity as a fungicide, pesticide, and antimicrobial agent.
Materials Science: The compound is used in the generation of supramolecular networks for molecular recognition.
Mecanismo De Acción
The mechanism of action of 2-anilino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-anilino-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds in the pyrimidine family, such as:
2-anilino-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns, leading to variations in bioactivity and chemical properties.
2-anilino-6-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-4-one: A more complex derivative with additional functional groups, potentially offering different bioactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and potential bioactivity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-anilino-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASUEBEKLHMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731475.png)
![(2Z)-2-[3-(4-bromophenyl)-5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B7731486.png)
![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid](/img/structure/B7731498.png)
![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B7731503.png)
![3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7731527.png)
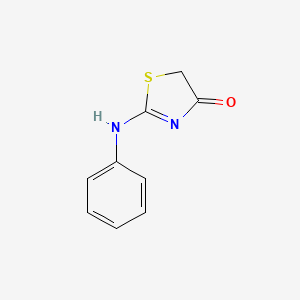
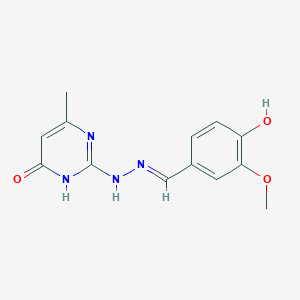
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7731543.png)
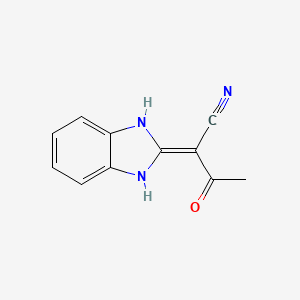
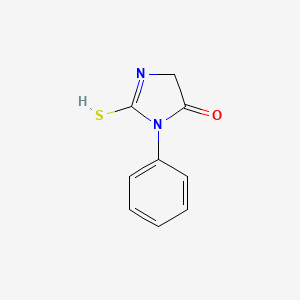
![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731570.png)
![2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731578.png)
![2-[5-(3,5-Dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731586.png)
![6-Chloro-2-[5-(3,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731592.png)
